molecular formula C11H9N3 B2764559 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1343099-23-9

2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

Cat. No. B2764559
CAS RN: 1343099-23-9
M. Wt: 183.214
InChI Key: IJNRBGYVKVGQMR-UHFFFAOYSA-N
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Description

“2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile” is an organic compound that belongs to the class of benzyl cyanides. These compounds contain an acetonitrile with one hydrogen replaced by a phenyl group .


Synthesis Analysis

An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring has been described . This involves a base-catalysed Claisen–Schmidt condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile” include a density of 1.229 g/cm^3, a flash point of 118.236 °C, an enthalpy of vaporization of 57.783 kJ/mol, and a boiling point of 334.832 °C at 760 mmHg .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds containing the 1-phenyl-pyrazole moiety, such as 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, have been studied for their potential in treating tropical diseases like leishmaniasis and malaria. These diseases affect millions worldwide, and the search for new treatments is critical due to the emergence of drug-resistant strains of the causative pathogens . The antileishmanial and antimalarial activities of these compounds are evaluated through both in vitro and in vivo studies, with some showing promising results that outperform standard drugs .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between potential pharmacophores and biological targets. For instance, the potent antipromastigote activity of certain pyrazole derivatives has been justified through molecular simulation, revealing a desirable fitting pattern in the active site of target enzymes, characterized by lower binding free energy . This suggests that 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile derivatives could be effective in inhibiting the growth of disease-causing organisms.

Supramolecular Chemistry

The study of supramolecular structures is vital for designing molecules with desirable properties. Pyrazole derivatives, including those related to 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, have been used to assess the existence of planar stacking columns in supramolecular structures. Understanding how small structural changes affect the supramolecular environment can aid in the development of new materials with specific characteristics .

Anti-tubercular Agents

The fight against tuberculosis (TB) also benefits from the research on pyrazole derivatives. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, compounds like 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile have been designed as promising anti-tubercular agents . These studies are crucial for developing new treatments against TB, especially in the face of multi-drug-resistant TB strains.

Cytotoxic Activity Against Cancer Cells

Research into the cytotoxic activity of pyrazole derivatives against cancer cells is another significant application. Structure-activity relationship (SAR) studies reveal that certain derivatives exhibit potent cytotoxic activity, with some showing more potential than standard treatments. This suggests that 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile could be a valuable lead compound in the development of new anticancer drugs .

Safety and Hazards

When handling “2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile”, it’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-(1-phenylpyrazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-6-10-7-9-14(13-10)11-4-2-1-3-5-11/h1-5,7,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNRBGYVKVGQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

CAS RN

1343099-23-9
Record name 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile
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